3-Hydroxykynurenic acid
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Overview
Description
3-Hydroxykynurenic acid is a metabolite in the kynurenine pathway of tryptophan degradation. It is a derivative of kynurenic acid and plays a significant role in various biological processes, including neuroprotection and immune response modulation . This compound has garnered attention due to its involvement in several physiological and pathological conditions, such as diabetes, neurodegenerative diseases, and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxykynurenic acid can be synthesized through the alkoxide-induced rearrangement of ethyl isatinacetate, followed by acidification and alkaline hydrolysis . The synthesis involves:
Rearrangement: Ethyl isatinacetate is treated with an alkoxide to induce rearrangement.
Acidification: The rearranged product is then acidified.
Alkaline Hydrolysis: The final step involves alkaline hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxykynurenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinolinone derivatives.
Reduction: Reduction reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: The Mannich reaction typically involves morpholine and paraformaldehyde under mild conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxykynurenic acid has a wide range of scientific research applications:
Mechanism of Action
3-Hydroxykynurenic acid exerts its effects through several mechanisms:
Neuroprotection: It acts as an antagonist at excitatory amino acid receptors, such as N-methyl-D-aspartate (NMDA) receptors, providing neuroprotective effects.
Immune Modulation: It modulates immune responses by influencing the production of proinflammatory cytokines.
Metabolic Pathways: It is involved in the kynurenine pathway, affecting the production of other metabolites like quinolinic acid and kynurenic acid.
Comparison with Similar Compounds
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Quinolinic Acid: A neurotoxic metabolite in the same pathway.
6-Hydroxykynurenic Acid: A derivative with similar properties but different biological activities.
Uniqueness: 3-Hydroxykynurenic acid is unique due to its specific role in modulating both neuroprotective and immune responses. Its ability to act on multiple pathways and receptors distinguishes it from other similar compounds .
Properties
CAS No. |
33925-79-0 |
---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-7(9(8)13)10(14)15/h1-4,13H,(H,11,12)(H,14,15) |
InChI Key |
KOPSWXCGBMDQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)O |
Origin of Product |
United States |
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